4-(4-Bromophenoxy)nicotinonitrile
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Overview
Description
4-(4-Bromophenoxy)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a bromophenoxy group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenoxy)nicotinonitrile typically involves the reaction of 4-bromophenol with 4-chloronicotinonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenoxy)nicotinonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or the nitrile group.
Coupling reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed:
Nucleophilic substitution: Various substituted nicotinonitriles.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Coupling reactions: Biaryl compounds.
Scientific Research Applications
4-(4-Bromophenoxy)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)nicotinonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromophenoxy group can enhance binding affinity to certain molecular targets, while the nicotinonitrile core can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
- 4-(4-Chlorophenoxy)nicotinonitrile
- 4-(4-Fluorophenoxy)nicotinonitrile
- 4-(4-Methylphenoxy)nicotinonitrile
Comparison: 4-(4-Bromophenoxy)nicotinonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides different steric and electronic properties, potentially leading to distinct biological activities and material properties .
Properties
IUPAC Name |
4-(4-bromophenoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-10-1-3-11(4-2-10)16-12-5-6-15-8-9(12)7-14/h1-6,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLROEUAZKZQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=NC=C2)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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